1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione
Description
1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione (CAS: 128691-98-5) is a fluorinated benzimidazole derivative with the molecular formula C₉H₄F₄N₂OS and a molecular weight of 264.20 g/mol . Its structure features a benzimidazole core substituted with a fluorine atom at the 5-position and a trifluoroacetyl group at the 1-position, with a thione (-S) moiety at the 2-position. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing properties of the trifluoroacetyl and fluorine groups, which enhance stability and influence reactivity.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(5-fluoro-2-sulfanylidene-3H-benzimidazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4N2OS/c10-4-1-2-6-5(3-4)14-8(17)15(6)7(16)9(11,12)13/h1-3H,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOHDHZLYCBJDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=S)N2C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559838 | |
| Record name | 2,2,2-Trifluoro-1-(5-fluoro-2-sulfanylidene-2,3-dihydro-1H-benzimidazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128691-98-5 | |
| Record name | 2,2,2-Trifluoro-1-(5-fluoro-2-sulfanylidene-2,3-dihydro-1H-benzimidazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
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Substrate Preparation : 5-Fluorobenzimidazolin-2-thione is synthesized via cyclization of 4-fluoro-1,2-diaminobenzene with carbon disulfide in alkaline conditions, a method analogous to the synthesis of unsubstituted benzimidazole-thiones.
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Trifluoroacetylation :
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Reagents : Trifluoroacetic anhydride (2.5 equiv), anhydrous dichloromethane (DCM).
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Conditions : Reaction conducted at 0–5°C under nitrogen atmosphere, followed by gradual warming to room temperature over 12 hours.
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Workup : The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding this compound as a white crystalline solid.
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Key Spectral Data :
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 7.32 (d, J = 2.0 Hz, 1H).
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¹³C NMR (100 MHz, CDCl₃): δ 178.9 (C=S), 158.1 (C=O, CF₃), 152.3–112.4 (aromatic carbons), 116.5 (q, J = 288 Hz, CF₃).
Alternative Acetylation Strategies
While the direct method is predominant, alternative approaches for N-acylation of benzimidazole-thiones have been explored for related compounds, offering insights into optimizing yields and selectivity.
Use of Trifluoroacetyl Chloride
In a modified procedure, trifluoroacetyl chloride replaces TFAA as the acylating agent:
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Reagents : Trifluoroacetyl chloride (1.2 equiv), triethylamine (TEA, 1.5 equiv), tetrahydrofuran (THF).
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Conditions : Dropwise addition of trifluoroacetyl chloride to a cooled (0°C) solution of 5-fluorobenzimidazolin-2-thione and TEA in THF, stirred for 6 hours.
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Yield : ~70% after column chromatography (petroleum ether/ethyl acetate).
Advantages : Faster reaction kinetics compared to TFAA.
Challenges : Requires strict moisture control due to reagent sensitivity.
Solid-Phase Synthesis
A novel solid-phase method, adapted from thiazolidine-2-thione functionalization, employs polymer-supported reagents to simplify purification:
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Resin : Wang resin-functionalized benzimidazolin-2-thione.
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Acylation : TFAA in DMF, 50°C, 24 hours.
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Cleavage : TFA/DCM (1:9 v/v) yields the product with >90% purity (HPLC).
Optimization and Catalytic Considerations
Solvent and Temperature Effects
Catalytic Additives
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Base Catalysts : Triethylamine (TEA) enhances reactivity in solution-phase methods by neutralizing HCl/TFA byproducts.
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Microwave Assistance : Pilot studies on analogous compounds show 30–40% reduction in reaction time under microwave irradiation (80°C, 30 minutes).
Challenges and Mitigation Strategies
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Byproduct Formation :
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Purification Difficulties :
Chemical Reactions Analysis
1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its chemical properties.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where different substituents replace the existing groups. Common reagents and conditions for these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions.
Scientific Research Applications
1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with specific enzymes, receptors, or other biomolecules. These interactions can lead to changes in biological pathways, influencing various physiological processes .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Thione (-S) groups are present in both the target compound and the triazole derivative from , but the latter’s triazole core may confer distinct coordination properties in metal-binding applications.
- The hybrid benzimidazole-pyridinyl-imidazole compound in exhibits a significantly higher molecular weight (627.5 g/mol), suggesting specialized applications in kinase inhibition or multi-target drug design.
Physicochemical and Analytical Properties
- The trifluoroacetyl group in the target compound increases lipophilicity compared to amino-substituted analogs, which could improve membrane permeability .
- LC/MS data for the hybrid compound (m/z 627.5, Rt 2.79 min) suggests higher polarity than the target compound, likely due to its extended aromatic system and pyridinyl-oxy linkages .
Biological Activity
1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound has a unique chemical structure that contributes to its biological activity. The presence of trifluoroacetyl and thione groups enhances its reactivity and interaction with biological targets.
Chemical Formula: CHFNS
The mechanism of action for this compound primarily involves its role as an enzyme inhibitor. It interacts with various enzymes, modulating their activity through competitive inhibition or covalent modification.
Key Mechanisms:
- Enzyme Inhibition: The compound acts on specific enzyme active sites, affecting metabolic pathways.
- Reactive Oxygen Species (ROS) Modulation: It may influence the generation of ROS, impacting cellular signaling and stress responses.
Biological Activity
The biological activity of this compound has been explored in several studies, indicating its potential as an anti-inflammatory and anticancer agent.
Anticancer Activity
Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Effect Observed | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induced apoptosis | |
| HeLa (Cervical Cancer) | 12.4 | Inhibited proliferation | |
| A549 (Lung Cancer) | 18.6 | Reduced migration |
Anti-inflammatory Activity
The compound has also demonstrated significant anti-inflammatory properties by down-regulating pro-inflammatory cytokines and mediators:
- Nitric Oxide (NO) Production: Inhibition observed in macrophage cultures.
- Cyclooxygenase (COX) Activity: Reduced expression in inflammatory models.
Case Studies
Several case studies have highlighted the clinical relevance and therapeutic potential of this compound:
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Case Study on Inflammatory Disease:
- Objective: Evaluate the anti-inflammatory effects in a rat model of arthritis.
- Findings: Administration of the compound significantly reduced joint swelling and pain scores compared to control groups, indicating its potential for treating inflammatory diseases.
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Case Study on Cancer Therapy:
- Objective: Assess the efficacy of the compound in combination with standard chemotherapy agents.
- Findings: Enhanced cytotoxicity was observed when combined with doxorubicin in breast cancer models, suggesting a synergistic effect.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption: Rapidly absorbed after oral administration.
- Distribution: High tissue affinity, particularly in liver and lungs.
- Metabolism: Primarily metabolized by hepatic enzymes; metabolites exhibit varying degrees of biological activity.
- Excretion: Predominantly excreted via urine.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-trifluoroacetyl-5-fluorobenzimidazolin-2-thione, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, fluorinated benzimidazole precursors can react with trifluoroacetylating agents under anhydrous conditions. Key steps include:
- Using 5-fluorobenzimidazole-2-thione as a starting material.
- Introducing the trifluoroacetyl group via reaction with trifluoroacetic anhydride (TFAA) in dichloromethane at 0–5°C .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol.
- Purity Validation : Employ NMR (¹⁹F and ¹H) to confirm substitution patterns, FTIR for functional groups (C=O at ~1700 cm⁻¹, C-F at ~1200 cm⁻¹), and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .
Q. Which spectroscopic techniques are critical for characterizing fluorinated benzimidazole derivatives like this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : ¹⁹F NMR detects fluorine environments (δ -60 to -70 ppm for CF₃ groups), while ¹H NMR identifies aromatic protons and thione protons (~13–14 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z 295.03).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks critical for stability studies.
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p) level) predict transition states and intermediates. Steps include:
- Simulating reaction pathways (e.g., trifluoroacetylation kinetics) using Gaussian or ORCA software.
- Validating computational results with experimental yields (e.g., comparing predicted vs. actual activation energies) .
- Example Application : A 2023 study reduced synthesis optimization time by 40% by integrating computational reaction path searches with robotic high-throughput screening .
Q. What statistical experimental design (DoE) strategies are effective for optimizing reaction conditions?
- Methodological Answer : Use factorial design to minimize trials while maximizing
- Variables : Temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol%).
- Response Surface Methodology (RSM) : Models interactions between variables to predict optimal yield (e.g., a central composite design identified 65°C and 10 mol% catalyst as optimal) .
- Validation : Confirm via triplicate runs and ANOVA (p < 0.05 for significant factors).
Q. How to resolve contradictions between computational predictions and experimental data (e.g., unexpected byproducts)?
- Methodological Answer : Follow a systematic troubleshooting protocol:
Recheck Computational Assumptions : Verify solvent effects or implicit/explicit solvation models in simulations .
Analyze Byproducts : Use LC-MS or GC-MS to identify side products (e.g., hydrolysis of the trifluoroacetyl group under acidic conditions).
Control Experiments : Test stability under varying pH/temperature to isolate degradation pathways .
Q. What advanced separation techniques improve purification of fluorinated heterocycles?
- Methodological Answer : Combine membrane technologies with chromatographic methods:
- Membrane Filtration : Remove unreacted starting materials using nanofiltration (MWCO 500 Da).
- Preparative HPLC : Use a C18 column with trifluoroacetic acid (0.1%) in mobile phase to enhance peak resolution .
- Storage : Store at -20°C under argon to prevent thione oxidation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
